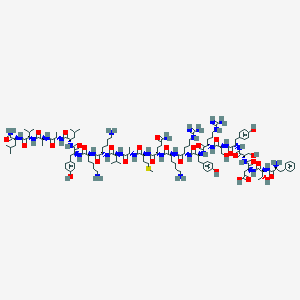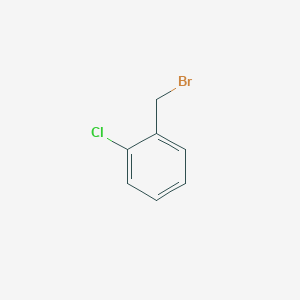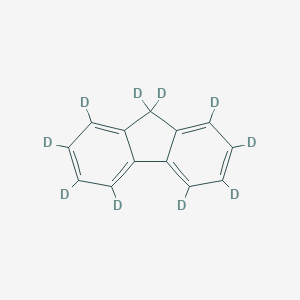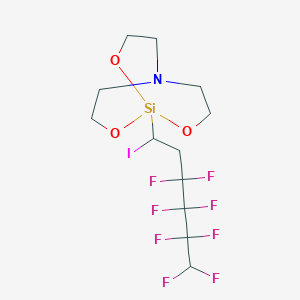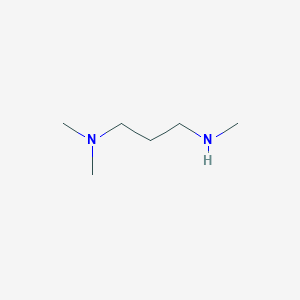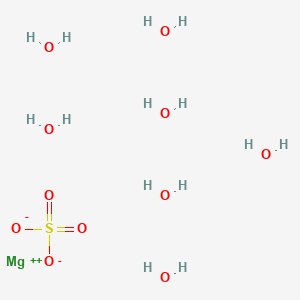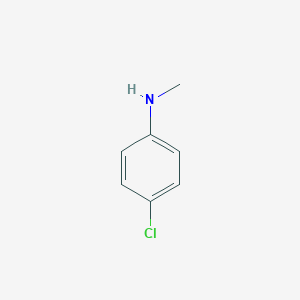
4-Chloro-N-methylaniline
説明
4-Chloro-N-methylaniline is a chemical compound that is structurally related to other aromatic amines. It is known for its use in various chemical syntheses and has been studied for its potential carcinogenic effects. The compound has been investigated in the context of its binding and metabolism in the liver, where it has shown a tendency to bind extensively to proteins, DNA, and RNA .
Synthesis Analysis
The synthesis of 4-Chloro-N-methylaniline-related compounds has been explored in several studies. For instance, a compound with a similar structure, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, was synthesized from 4-methylaniline through a multi-step process including nitration, condensation, the Gould-Jacobs reaction, and chlorination . Another related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, was synthesized from 2,5-dichloronitrobenzene through a series of reactions including oxidation, etherification, reduction, alkylation, and oxidation . These studies demonstrate the feasibility of synthesizing chloro-methylaniline derivatives through various chemical reactions.
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-methylaniline and its derivatives has been analyzed using various spectroscopic and computational methods. Fourier transform infrared (FTIR) and FT-Raman spectroscopy, along with ab initio and density functional theory (DFT) calculations, have been employed to study the vibrational modes and geometries of these compounds . These analyses have provided insights into the influence of substituents like chlorine and methyl groups on the vibrational modes of the amino group.
Chemical Reactions Analysis
The reactivity of 4-Chloro-N-methylaniline has been investigated in the context of its photolysis. Under certain conditions, 4-Chloroaniline and its N,N-dimethyl derivative can undergo photoheterolysis to form the corresponding phenyl cations . These cations can participate in various reactions, including electrophilic substitution and addition to alkenes and heterocycles. The study of these reactions provides valuable information on the chemical behavior of 4-Chloro-N-methylaniline under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-methylaniline derivatives have been studied through experimental and theoretical techniques. For example, the compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, an alpha-2-imidazoline receptor agonist, was investigated using FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations . These studies have provided detailed information on the molecular stability, charge distribution, and electronic properties of the compound, which are crucial for understanding its pharmaceutical potential.
科学的研究の応用
-
Synthesis of N-methylindoles
-
Study of the Binding Site of Peripheral Benzodiazepine Receptor (PBR) Ligands
- Field : Biochemistry
- Application : 4-Chloro-N-methylaniline is related to 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, a ligand for the peripheral benzodiazepine receptor (PBR).
- Method : The exact method isn’t specified, but it involves a synthetic-computational approach.
- Results : The results aren’t specified, but the study likely provides insights into the binding site of PBR ligands.
-
Synthesis of Substituted Polyanilines
- Field : Polymer Chemistry
- Application : 4-Chloro-N-methylaniline can be used in the synthesis of substituted polyanilines .
- Method : The exact method isn’t specified, but it likely involves the oxidative polymerization of aniline .
- Results : The outcome is the formation of substituted polyanilines, which have applications in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .
-
Synthesis of 4-Chloro-N-methylaniline Hydrochloride
- Field : Organic Chemistry
- Application : 4-Chloro-N-methylaniline can be used to synthesize 4-Chloro-N-methylaniline hydrochloride.
- Method : The exact method isn’t specified, but it likely involves a reaction with hydrochloric acid.
- Results : The outcome is the formation of 4-Chloro-N-methylaniline hydrochloride.
-
Efficient Methylation of Anilines with Methanol
- Field : Organic Chemistry
- Application : 4-Chloro-N-methylaniline can be used in the efficient methylation of anilines with methanol .
- Method : The process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results : The outcome is the selective formation of N-methylanilines .
-
Glucose Sensing Applications
- Field : Biochemistry
- Application : The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4, which can be synthesized using 4-Chloro-N-methylaniline, offers a new path for glucose sensing applications .
- Method : The exact method isn’t specified, but it likely involves the synthesis of poly(N-methylaniline)/chitosan/H2SO4 .
- Results : The outcome is a material with potential applications in glucose sensing .
Safety And Hazards
特性
IUPAC Name |
4-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEYKKJMLOFDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239331 | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-methylaniline | |
CAS RN |
932-96-7 | |
| Record name | 4-Chloro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-N-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXY9JA2P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)
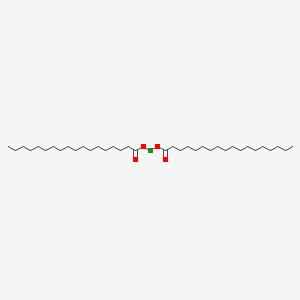
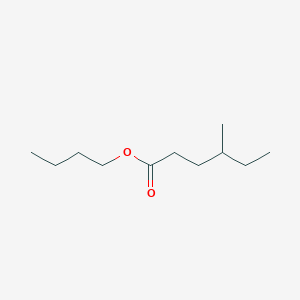


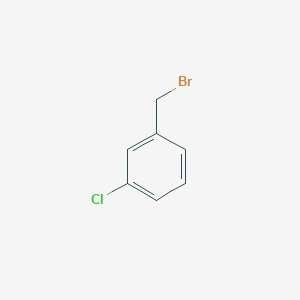
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)

